molecular formula C13H14N2OS B8455514 5-(2-Phenylethyl)-6-methyl-2-thiouracil

5-(2-Phenylethyl)-6-methyl-2-thiouracil

Cat. No. B8455514
M. Wt: 246.33 g/mol
InChI Key: GIXATOHBANMKDD-UHFFFAOYSA-N
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Description

5-(2-Phenylethyl)-6-methyl-2-thiouracil is a useful research compound. Its molecular formula is C13H14N2OS and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Phenylethyl)-6-methyl-2-thiouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Phenylethyl)-6-methyl-2-thiouracil including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Phenylethyl)-6-methyl-2-thiouracil

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

6-methyl-5-(2-phenylethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C13H14N2OS/c1-9-11(12(16)15-13(17)14-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,15,16,17)

InChI Key

GIXATOHBANMKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl α-(phenylethyl)acetoacetate (23.4 g) and thiourea (10.65 g) were added to a solution of sodium ethoxide in ethanol (100 ml) prepared from sodium (4.6 g). The mixture was refluxed for 51/2 hours and evaporated to dryness. The solid residue was dissolved in water and acetic acid was added to pH 4. The white precipitate was filtered off and recrystallised from ethanol to give 5-(2-phenylethyl)-6-methyl-2-thiouracil m.p. 210°-214°.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

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